2-(4-bromophenyl)-4-methoxyquinazoline
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4-methoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSGUGSMBFAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Diversity
The 4-bromophenyl moiety is a common feature in bioactive compounds. Below is a comparative analysis of 2-(4-bromophenyl)-4-methoxyquinazoline with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: Quinazoline vs. Oxadiazole/Pyridazinone: Quinazolines often target kinase enzymes due to their planar structure, whereas oxadiazoles (e.g., ) exhibit anti-inflammatory activity, likely via COX inhibition . Pyridazinones () show specificity for formyl peptide receptors (FPR2), modulating immune responses . Quinoline Derivatives: The fused furoquinoline in highlights structural complexity but lacks reported bioactivity in the evidence .
Substituent Effects: The 4-bromophenyl group is linked to enhanced lipophilicity and halogen bonding, critical for target engagement. Methoxy groups (e.g., in the target compound and pyridazinone derivative in ) may improve solubility and metabolic stability .
Synthetic Pathways: Quinazoline derivatives () are synthesized via condensation of carboxylic acids with amines, while oxadiazoles () form through cyclization of hydrazides . Pyridazinones () involve multi-step acylation and cyclodehydration .
Research Implications and Gaps
- Comparative Efficacy: The oxadiazole derivatives () show anti-inflammatory activity comparable to indomethacin (59.5–61.9% inhibition at 20 mg/kg) , whereas pyridazinones () activate FPR2-mediated pathways at nanomolar concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-4-methoxyquinazoline, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 4-bromophenylboronic acid with a substituted quinazoline precursor using Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical. Temperature control (80–100°C) and inert atmosphere (N₂/Ar) improve yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .
- Validation : Monitor reaction progress using TLC and confirm final structure via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement and validate with CIF checkers (e.g., PLATON) .
- Spectroscopy : / NMR to verify substituent positions; FTIR for functional group analysis (e.g., C-Br stretch at ~550 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the preliminary steps to evaluate the biological activity of this compound?
- Screening Workflow :
In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay to determine IC₅₀ values .
Enzyme inhibition : Assess kinase or protease inhibition using fluorogenic substrates .
Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and stability in simulated biological fluids .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). Focus on substituent interactions with hydrophobic pockets .
- QSAR modeling : Train models on IC₅₀ data to correlate structural features (e.g., Hammett σ values for substituents) with activity .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to identify critical binding residues .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Root Cause Analysis :
- Batch variability : Compare synthesis protocols (e.g., catalyst purity, solvent dryness) across studies .
- Assay conditions : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Validate hits using SPR (binding affinity) and transcriptomics (pathway analysis) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Strategies :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to improve oral bioavailability .
- Microsomal stability : Test hepatic metabolism using rat liver microsomes + NADPH; optimize with CYP450 inhibitors .
- LogP adjustment : Modify methoxy or bromophenyl groups to balance lipophilicity (target LogP = 2–3) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Challenges :
- Disorder in bromophenyl group : Apply SHELXL restraints (ISOR, DELU) during refinement .
- Twinned crystals : Use TWINLAW to identify twin laws and refine with HKLF5 data .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for quinazoline derivatives?
- Experimental Design :
Core modifications : Synthesize analogs with varied substituents (e.g., Cl, F, OMe at position 4) .
Biological testing : Compare IC₅₀ across analogs in dose-response curves (n ≥ 3 replicates) .
Statistical analysis : Use ANOVA with post-hoc Tukey test to identify significant activity differences (p < 0.05) .
Q. What are best practices for ensuring reproducibility in synthetic protocols?
- Key Steps :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
